molecular formula C12H18N2O2S B382475 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea CAS No. 326015-73-0

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea

Cat. No.: B382475
CAS No.: 326015-73-0
M. Wt: 254.35g/mol
InChI Key: DBBGHXPQIWFERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been synthesized through different methods and has shown promising results in various scientific research studies. The purpose of

Mechanism of Action

The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. It has also been shown to increase the levels of anti-oxidant enzymes, such as superoxide dismutase and catalase, in the body. These effects contribute to its anti-inflammatory and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under different conditions. However, its solubility in water is limited, which can make it challenging to use in some experiments. It also has limited toxicity, which can be an advantage for in vitro and in vivo experiments.

Future Directions

There are several future directions for the study of 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cells. Further studies can also be conducted to elucidate its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
This compound is a promising chemical compound that has shown potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, anti-oxidant, and neuroprotective activities make it a valuable compound for further study. Its synthesis and purification methods can be optimized, and its mechanism of action can be further elucidated to unlock its full potential as a therapeutic agent.

Synthesis Methods

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea can be synthesized through various methods, including the reaction of 4-ethoxyaniline with ethyl chloroformate, followed by the reaction with thiourea and 3-chloropropanol. The reaction undergoes a nucleophilic substitution reaction to form the desired product. The purity and yield of the product can be increased by using different solvents and purification methods.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, anti-oxidant, and anti-diabetic activities. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxypropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-16-11-6-4-10(5-7-11)14-12(17)13-8-3-9-15/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGHXPQIWFERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.